

Application Note: High-Resolution Tracing of De Novo Lipogenesis Using Malonamide-13C3

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Compound of Interest

Compound Name: Malonamide-13C3

CAS No.: 1330165-30-4

Cat. No.: B589973

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Introduction & Strategic Rationale

De novo lipogenesis (DNL) is a highly regulated metabolic network that converts carbon substrates into complex fatty acids. Dysregulation of DNL is a hallmark of oncology, non-alcoholic steatohepatitis (NASH), and metabolic syndrome. Historically, researchers have relied on uniformly labeled ^{13}C -glucose or ^{13}C -acetate to trace carbon flux. However, these tracers pool into cytosolic Acetyl-CoA, which is subject to immense pleiotropic routing (e.g., cholesterol synthesis, histone acetylation, TCA cycle oxidation).

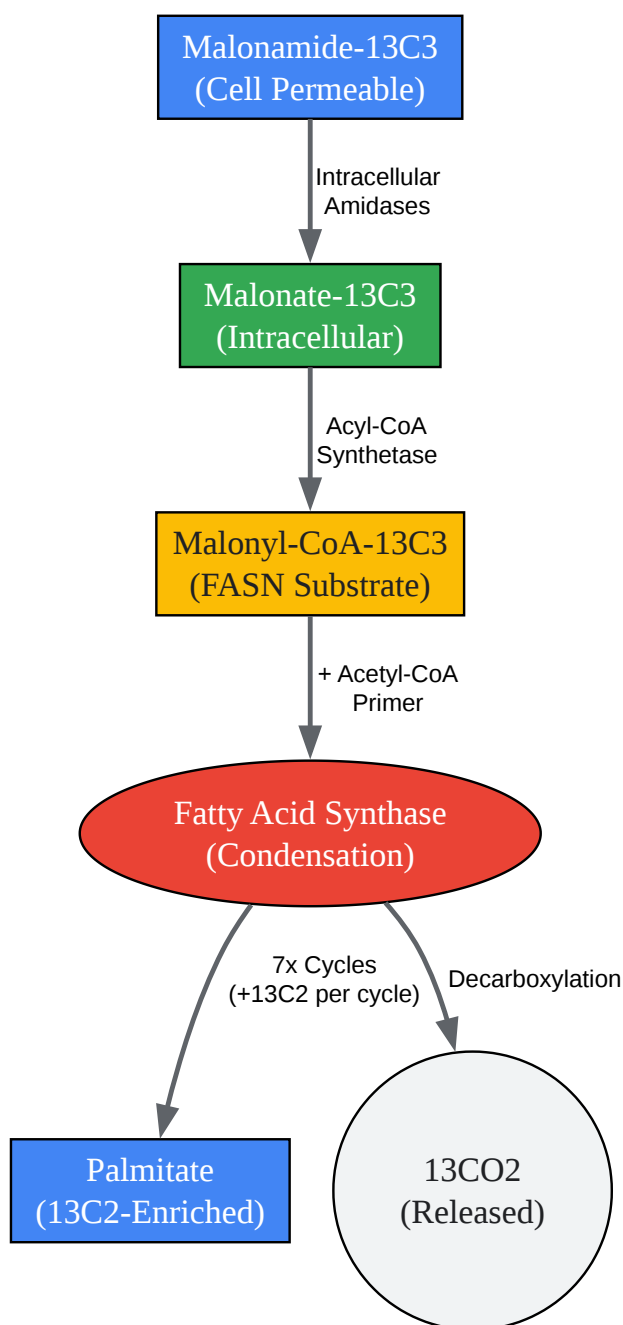
To isolate and interrogate the specific activity of Fatty Acid Synthase (FASN) and downstream elongases (ELOVL), a tracer must bypass the highly regulated Acetyl-CoA Carboxylase (ACC) bottleneck^[1]. Malonamide- ^{13}C 3 has emerged as a highly specific, commercially available stable-isotope probe that directly feeds the lipogenic elongation cycle^{[2][3]}.

The Biochemical Causality of Malonamide Tracing

Malonamide acts as a highly cell-permeable "pro-tracer." The dual amide groups mask the polarity of the underlying dicarboxylic acid, facilitating rapid passive transport across the plasma membrane. Once intracellular, ubiquitous amidases hydrolyze malonamide into

malonate. Acyl-CoA synthetases (such as ACSF3) then catalyze its conversion into Malonyl-CoA, the obligate two-carbon donor for FASN[4].

During the FASN condensation reaction, the free carboxyl group of Malonyl-CoA is lost as CO₂ [4]. Because Malonamide-¹³C₃ is uniformly labeled, the decarboxylation event expels one molecule of ¹³CO₂, while the remaining two ¹³C atoms are seamlessly incorporated into the growing acyl chain. This predictable +2 Da mass shift per elongation cycle allows for ultra-high-resolution mapping of lipid synthesis.



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Fig 1: Metabolic routing of **Malonamide-13C3** bypassing ACC to directly probe FASN lipid elongation.

Quantitative Data & Experimental Baselines

To contextualize the utility of Malonamide- 13 C 3, it is critical to compare its metabolic entry point against traditional tracers and understand the expected mass isotopomer distribution (MID) shifts.

Table 1: Comparison of DNL Metabolic Tracers

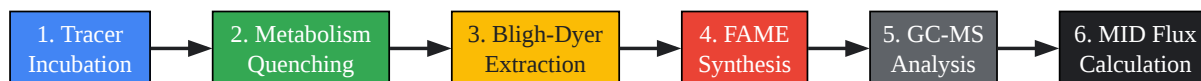
Tracer	Metabolic Entry Point	ACC Dependency	FASN Specificity	Primary Application
13 C 6-Glucose	Glycolysis / Citrate	High	Low	Global central carbon flux
13 C 2-Acetate	Cytosolic Acetyl-CoA	High	Medium	Acetyl-CoA pool dynamics
Malonamide- 13 C 3	Malonyl-CoA	Independent	High	FASN / ELOVL elongation flux

Table 2: Expected Mass Shifts for Palmitate (C16:0) via Malonamide- 13 C 3 Assuming an unlabeled Acetyl-CoA primer and up to 7 labeled Malonyl-CoA condensation cycles.

Isotopologue	Labeled Carbons	Source Origin	GC-MS m/z (FAME Derivatized)
M+0	0	Pre-existing / Unlabeled lipid	270.2
M+2	2	1x Malonamide- ¹³ C 3	272.2
M+4	4	2x Malonamide- ¹³ C 3	274.2
M+14	14	7x Malonamide- ¹³ C 3	284.2

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It incorporates specific internal standards at critical junctions to decouple biological variance from technical artifacts (extraction efficiency and derivatization yield).



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Fig 2: End-to-end experimental workflow for tracing **Malonamide-¹³C₃** flux into complex lipids.

Phase 1: Tracer Incubation & Metabolism Quenching

Causality: Enzymatic lipid turnover occurs in milliseconds. Quenching with sub-zero methanol instantly denatures lipases and FASN, locking the isotopic snapshot in place.

- Plate target cells (e.g., HepG2, MCF-7) in 6-well plates and culture to 70% confluence.
- Wash cells 1x with PBS to remove exogenous lipids from the standard serum.
- Add custom media containing 10% dialyzed FBS and 1.0 mM Malonamide- ¹³C 3.

- Incubate for 24–48 hours to achieve isotopic steady state in structural phospholipids.
- Quench: Aspirate media, rapidly wash with ice-cold PBS, and immediately add 1 mL of -20°C Methanol to each well. Scrape cells and transfer to a glass vial.

Phase 2: Biphasic Lipid Extraction (Modified Bligh-Dyer)

Causality: Malonamide and Malonyl-CoA are highly polar and will partition into the aqueous phase, whereas the newly synthesized ^{13}C -lipids will partition into the organic phase. This prevents isobaric interference during mass spectrometry.

- Internal Standard 1 (Extraction QC): Spike the methanolic lysate with $10\ \mu\text{g}$ of Heptadecanoic acid ($\text{C}_{17:0}$), an odd-chain fatty acid rarely found in mammalian cells.
- Add 1 mL of HPLC-grade Chloroform and 0.8 mL of LC-MS grade Water to achieve a final ratio of 1:1:0.8 (MeOH:CHCl₃:H₂O).
- Vortex vigorously for 5 minutes, then centrifuge at $3,000 \times g$ for 10 minutes at 4°C .
- Carefully extract the lower organic (chloroform) phase using a glass Pasteur pipette and transfer to a fresh glass vial. Dry under a gentle stream of N_2 gas.

Phase 3: FAME Derivatization

Causality: Intact triglycerides and phospholipids are too heavy and polar for standard GC-MS. Transesterification cleaves the fatty acid tails and converts them into volatile Fatty Acid Methyl Esters (FAMES).

- Add $500\ \mu\text{L}$ of 14% Boron trifluoride (BF_3) in methanol to the dried lipid film.
- Seal the vial tightly and incubate at 80°C for 60 minutes.
- Cool to room temperature. Add $500\ \mu\text{L}$ of LC-MS Water to quench the reaction, followed by $500\ \mu\text{L}$ of Hexane to extract the FAMES.
- Internal Standard 2 (Derivatization/Instrument QC): Spike the hexane phase with $5\ \mu\text{g}$ of Pentadecanoic acid methyl ester ($\text{C}_{15:0}$ FAME).

- Vortex and centrifuge. Transfer the upper Hexane layer to a GC-MS autosampler vial.

Phase 4: GC-MS Acquisition & MID Analysis

- Inject 1 μ L into a GC-MS operating in Electron Ionization (EI) mode (70 eV).
- Utilize a DB-WAX or HP-5MS capillary column.
- Validate the run: Ensure the C17:0 FAME and C15:0 FAME peaks are present at expected retention times. A missing C17:0 indicates extraction failure; a missing C15:0 indicates instrument/injection failure.
- Extract the ion chromatograms for Palmitate FAME (m/z 270 to 284) and apply natural isotope abundance correction to calculate the true Mass Isotopomer Distribution (MID).

References

- Pharmaffiliates: **Malonamide-13C3** (CAS No : 1330165-30-4)
- **Malonamide-13C3** (METHANEDICARBOXYLIC ACID DIAMIDE-13C3)
- Source: PMC (NIH)
- Fascinating Ambimobile Aryldiones in Crop Protection: Managing Grass Weeds and Harmful Sucking Insects Source: Chimia URL

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